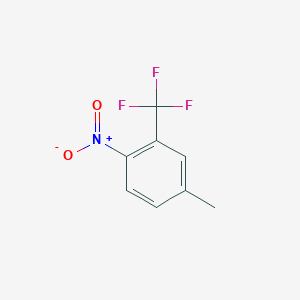

4-Methyl-1-nitro-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

4-Methyl-1-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2. It is part of the fluorotoluene series and is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene typically involves nitration of 4-methyl-2-(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C) to ensure the selective introduction of the nitro group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are carefully controlled to prevent over-nitration and to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group in 4-methyl-1-nitro-2-(trifluoromethyl)benzene is highly susceptible to reduction, forming amino derivatives. Key methods include:

Iron/HCl Reduction

-

Reagents : Iron filings, hydrochloric acid (HCl)

-

Conditions : 95°C for 6–8 hours under reflux

-

Product : 4-Methyl-2-(trifluoromethyl)aniline

Catalytic Hydrogenation

-

Reagents : H₂ gas, palladium-on-carbon (Pd/C) catalyst

-

Conditions : 50–60°C, 3–5 bar H₂ pressure

Mechanistic Insight : The nitro group is reduced to an amine via intermediates (nitroso and hydroxylamine), stabilized by the electron-withdrawing -CF₃ group .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position relative to itself.

Bromination

-

Reagents : Bromine (Br₂) in sulfuric acid (H₂SO₄)

-

Conditions : 0–5°C, 2–4 hours

-

Product : 4-Bromo-2-nitro-5-(trifluoromethyl)toluene

Nitration

-

Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

-

Conditions : 0–50°C, 1–5 hours

-

Product : 2,4-Dinitro-5-(trifluoromethyl)toluene

Regioselectivity : The -CF₃ group further deactivates the ring but does not override the nitro group’s meta-directing effect .

Oxidation Reactions

The methyl group can be oxidized to a carbonyl under controlled conditions.

Side-Chain Oxidation

-

Reagents : Potassium permanganate (KMnO₄), ammonium hydroxide (NH₄OH)

-

Conditions : 80–100°C, aqueous phase

-

Product : 4-Nitro-2-(trifluoromethyl)benzoic acid

Side Reactions : Over-oxidation to CO₂ is minimized using NH₄OH as a buffer .

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling for biaryl synthesis.

Palladium-Catalyzed Coupling

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃

-

Conditions : Ethanol/water, 70°C, 12 hours

-

Product : 4-Methyl-1-nitro-2-(trifluoromethyl)biphenyl

Comparative Reaction Data

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Reduction | Fe/HCl | 95°C, 8h | 4-Methyl-2-(trifluoromethyl)aniline | ~85% |

| Bromination | Br₂/H₂SO₄ | 0–5°C, 3h | 4-Bromo-2-nitro-5-(trifluoromethyl)toluene | 70–75% |

| Oxidation | KMnO₄/NH₄OH | 80°C, aqueous | 4-Nitro-2-(trifluoromethyl)benzoic acid | 55–60% |

| Cross-Coupling | Arylboronic acid, Pd | 70°C, 12h | 4-Methyl-1-nitro-2-(trifluoromethyl)biphenyl | 50–55% |

Applications De Recherche Scientifique

Overview

The compound is primarily utilized in the formulation of agrochemical products, significantly contributing to crop protection and enhancement. Its unique chemical properties allow it to serve as an effective ingredient in the development of next-generation pesticides and herbicides.

Case Study: Herbicide Development

A study highlighted the synthesis of intermediates related to diphenyl ether herbicides using 4-Methyl-1-nitro-2-(trifluoromethyl)benzene. The compound was instrumental in achieving high yields of various herbicidal agents through specific chemical reactions that leverage its reactive nitro group .

Data Table: Agrochemical Formulations

| Product Type | Active Ingredient | Application |

|---|---|---|

| Herbicides | This compound | Crop protection against broadleaf weeds |

| Insecticides | Various derivatives | Targeting pest populations |

| Fungicides | Substituted phenoxyphenyl ketones | Fungal disease control |

Overview

In pharmaceutical chemistry, this compound serves as a key intermediate in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances the pharmacological properties of synthesized drugs.

Case Study: Synthesis of Antibacterial Agents

Research has shown that this compound is utilized in synthesizing nitric oxide photo-donor hybrids of ciprofloxacin and norfloxacin. The intermediates derived from this compound were crucial for developing these advanced antibiotics .

Data Table: Pharmaceutical Compounds Synthesized

| Compound Name | Role | Synthesis Method |

|---|---|---|

| Ciprofloxacin-NO Hybrid | Antibacterial | Aromatic nucleophilic substitution |

| Norfloxacin-NO Hybrid | Antibacterial | Multi-step reduction from nitro intermediates |

Overview

The compound is extensively used in chemical research for exploring new reactions and discovering innovative compounds due to its distinct properties. Its ability to participate in various chemical transformations makes it a valuable tool for chemists.

Case Study: Reaction Pathways

In a research project focused on organic synthesis, this compound was employed to investigate novel reaction pathways leading to complex organic molecules. The compound's reactivity facilitated the formation of diverse derivatives, showcasing its versatility in synthetic chemistry.

Data Table: Research Findings

| Research Focus | Findings | Significance |

|---|---|---|

| Novel reaction pathways | Multiple derivatives synthesized | Expands the scope of organic synthesis |

| Environmental impact studies | Reduced toxicity profiles | Promotes greener chemistry practices |

Mécanisme D'action

The mechanism of action of 4-Methyl-1-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-1-nitro-2-(trifluoromethyl)benzene: This compound has a chloro group instead of a methyl group, which affects its reactivity and applications.

2-Methoxy-5-nitrobenzotrifluoride: This compound contains a methoxy group, which influences its chemical behavior and uses.

Uniqueness

4-Methyl-1-nitro-2-(trifluoromethyl)benzene is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry .

Activité Biologique

4-Methyl-1-nitro-2-(trifluoromethyl)benzene, also known as MNTB, is an aromatic compound notable for its unique structural features, including a nitro group and a trifluoromethyl group attached to a methyl-substituted benzene ring. Its molecular formula is , with a molecular weight of approximately 205.14 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are desirable characteristics for drug candidates. Additionally, the nitro group contributes to its electrophilic nature, making it reactive towards nucleophiles. These properties position MNTB as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

MNTB's biological activity is primarily attributed to its interaction with various enzymes and proteins. The trifluoromethyl group may enhance binding affinity to molecular targets, facilitating modulation of biological pathways. The compound has been explored for its potential as an enzyme inhibitor, impacting processes crucial in disease mechanisms such as cancer and infectious diseases.

Case Studies

- Anticancer Activity : A study focusing on trifluoromethylated compounds revealed their effectiveness in inhibiting cancer cell growth through modulation of metabolic pathways. While MNTB was not the primary focus, the insights gained from these studies indicate its potential utility in cancer therapeutics .

- Fungicidal Properties : MNTB is also implicated in the synthesis of phenoxyphenyl ketones that exhibit fungicidal activity. The conversion processes utilize intermediates like MNTB, showcasing its relevance in developing antifungal agents .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound (MNTB) | Potential enzyme inhibitor | Electrophilic nature; lipophilicity |

| 4-Nitro-2-(trifluoromethyl)aniline | Anticancer properties | Similar trifluoromethyl group enhancing activity |

| 4-Trifluoromethylbenzonitrile | Reactivity with nucleophiles | Used as an intermediate in drug synthesis |

Propriétés

IUPAC Name |

4-methyl-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQAJBVCRSOQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541297 | |

| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87617-21-8 | |

| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.